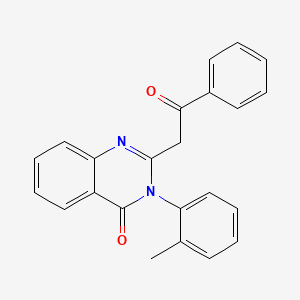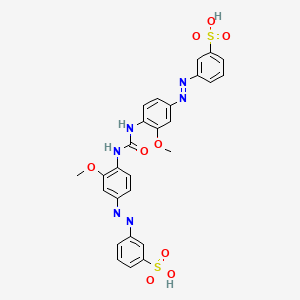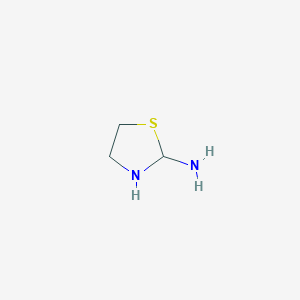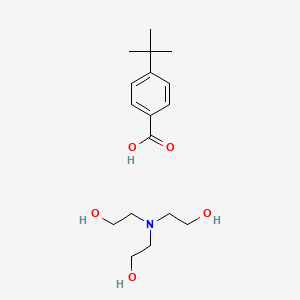
p-tert-Butylbenzoic acid, triethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-tert-Butylbenzoic acid, triethanolamine salt is a chemical compound formed by the reaction of p-tert-Butylbenzoic acid with triethanolamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a stabilizer, catalyst, and in other specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of p-tert-Butylbenzoic acid, triethanolamine salt involves the reaction of p-tert-Butylbenzoic acid with triethanolamine in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the formation of the desired salt. The reaction can be represented as follows:
p-tert-Butylbenzoic acid+Triethanolamine→p-tert-Butylbenzoic acid, triethanolamine salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
p-tert-Butylbenzoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
p-tert-Butylbenzoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of p-tert-Butylbenzoic acid, triethanolamine salt involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by preventing the degradation of other molecules. It may also function as a catalyst by lowering the activation energy of certain reactions, thereby increasing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-tert-Butylbenzoic acid: The parent compound, used in similar applications but without the triethanolamine component.
Triethanolamine: A common amine used in various industrial and pharmaceutical applications.
Uniqueness
p-tert-Butylbenzoic acid, triethanolamine salt is unique due to its combined properties from both p-tert-Butylbenzoic acid and triethanolamine. This combination enhances its stability and effectiveness in various applications, making it more versatile compared to its individual components .
Propriétés
Numéro CAS |
59993-86-1 |
|---|---|
Formule moléculaire |
C17H29NO5 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
Clé InChI |
GUIXCMVLDXWZDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Numéros CAS associés |
59993-86-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


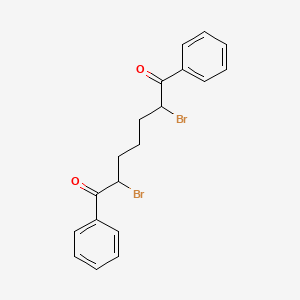
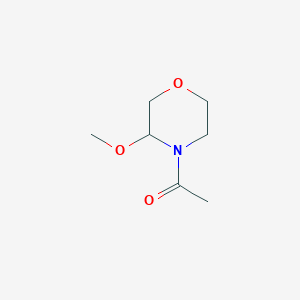
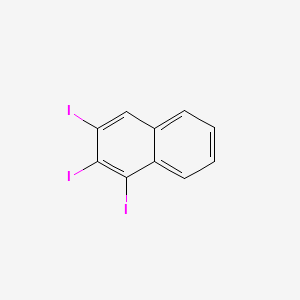

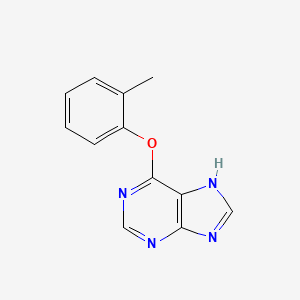

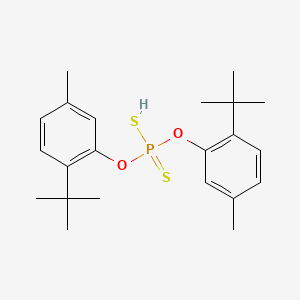
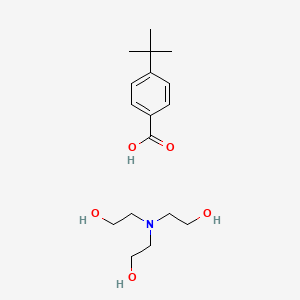
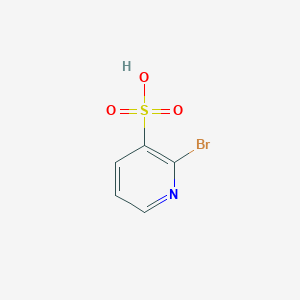
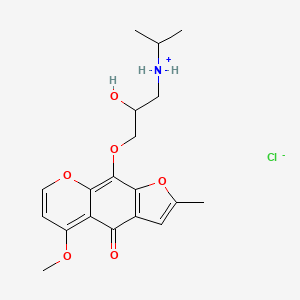
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
